![molecular formula C25H25N5OS B2379744 9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine CAS No. 1326870-60-3](/img/no-structure.png)

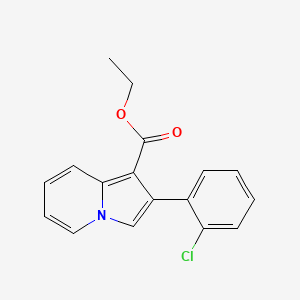

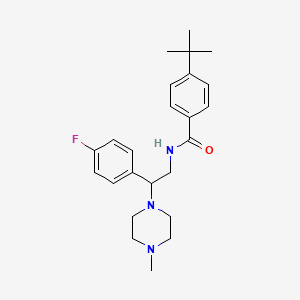

9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a useful research compound. Its molecular formula is C25H25N5OS and its molecular weight is 443.57. The purity is usually 95%.

BenchChem offers high-quality 9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

A study by Xiao et al. (2008) demonstrated the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, which are structurally related to 9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine. These derivatives are investigated for their potential as antagonists for the A2A adenosine receptor or as lead compounds for pesticides (Xiao et al., 2008).

Antibacterial and Antifungal Activity

S. Y. Hassan (2013) conducted research on pyrazoline and pyrazole derivatives, including those similar to the chemical , examining their antibacterial and antifungal properties. This study indicates the potential use of these compounds in developing new antimicrobial agents (Hassan, 2013).

Antirypanosomal Activity

The work by Novinsion et al. (1976) on hydrazine derivatives of pyrazolo[1,5-alpha]pyrimidines, closely related to the chemical of interest, revealed their in vivo activity against Trypanosoma cruzi. This suggests their potential application in treating infections caused by this parasite (Novinsion et al., 1976).

Anticonvulsant Activity

A study by Kelley et al. (1995) explored analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, including pyrazolo[3,4-d]- and triazolo[4,5-d]pyrimidines. These compounds were tested for their anticonvulsant activity, indicating a potential therapeutic application for similar chemical structures (Kelley et al., 1995).

Synthesis of Benzofuran Derivatives

Abdelhamid et al. (2012) reported on the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives containing benzofuran moiety. These compounds, related to the chemical , show the versatility of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine in synthesizing diverse bioactive molecules (Abdelhamid et al., 2012).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine' involves the reaction of 4-butoxyaniline with 3-methylbenzyl mercaptan to form the intermediate 9-(4-butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazole, which is then reacted with hydrazine hydrate to form the final product.", "Starting Materials": [ "4-butoxyaniline", "3-methylbenzyl mercaptan", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4-butoxyaniline is reacted with 3-methylbenzyl mercaptan in the presence of a suitable solvent and a catalyst to form the intermediate 9-(4-butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazole.", "Step 2: The intermediate 9-(4-butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazole is then reacted with hydrazine hydrate in the presence of a suitable solvent and a catalyst to form the final product, 9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine." ] } | |

CAS RN |

1326870-60-3 |

Product Name |

9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine |

Molecular Formula |

C25H25N5OS |

Molecular Weight |

443.57 |

IUPAC Name |

11-(4-butoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |

InChI |

InChI=1S/C25H25N5OS/c1-3-4-14-31-21-10-8-20(9-11-21)22-16-23-24-26-27-25(29(24)12-13-30(23)28-22)32-17-19-7-5-6-18(2)15-19/h5-13,15-16H,3-4,14,17H2,1-2H3 |

InChI Key |

RZAHBURFBGIASB-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC=CC(=C5)C)C3=C2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2379665.png)

![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)

![Methyl 3-{[(2,6-dimethylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2379674.png)

![ethyl 2-[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2379676.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)

![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2379684.png)